molecular formula C22H15Cl3N2O4 B12022148 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate CAS No. 341977-28-4

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate

Cat. No.: B12022148
CAS No.: 341977-28-4
M. Wt: 477.7 g/mol
InChI Key: AGJAGAXOOJFRCU-RPPGKUMJSA-N
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Description

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic compound that features a combination of chlorinated benzoyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the chemical structure.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated benzoyl derivatives, while reduction can produce various hydrazone derivatives.

Scientific Research Applications

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to develop new materials and therapeutic agents with specific desired properties.

Properties

CAS No.

341977-28-4

Molecular Formula

C22H15Cl3N2O4

Molecular Weight

477.7 g/mol

IUPAC Name

[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H15Cl3N2O4/c1-30-20-10-13(12-26-27-21(28)15-4-2-3-5-17(15)24)6-9-19(20)31-22(29)16-8-7-14(23)11-18(16)25/h2-12H,1H3,(H,27,28)/b26-12+

InChI Key

AGJAGAXOOJFRCU-RPPGKUMJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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